Cyclooctane-1,2,3-triol

Catalog No.
S13146889
CAS No.
85866-03-1
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctane-1,2,3-triol

CAS Number

85866-03-1

Product Name

Cyclooctane-1,2,3-triol

IUPAC Name

cyclooctane-1,2,3-triol

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2

InChI Key

JABDUNXUMGVHJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C(CC1)O)O)O

Cyclooctane-1,2,3-triol is a cyclic organic compound with the molecular formula C8H16O3C_8H_{16}O_3. It features three hydroxyl groups (-OH) attached to a cyclooctane ring, making it a member of the triol class of compounds. This compound is of interest due to its unique structural properties and potential applications in various fields, including organic synthesis and material science. The presence of multiple hydroxyl groups enhances its reactivity and solubility in polar solvents, which is significant for its utility in

Due to its hydroxyl groups. Notably, it can undergo:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or acids.
  • Esterification: Reacting with carboxylic acids can yield esters, which are important in the synthesis of polymers and other materials.
  • Condensation Reactions: The triol can participate in condensation reactions to form ethers or larger polyol structures.

These reactions are facilitated by the compound's structural features, allowing for diverse synthetic pathways .

Research into the biological activity of cyclooctane-1,2,3-triol is limited but suggests potential pharmacological properties. Compounds with multiple hydroxyl groups often exhibit biological activities such as:

  • Antioxidant Properties: Hydroxyl groups can scavenge free radicals, potentially contributing to health benefits.
  • Antimicrobial Activity: Some triols have shown effectiveness against various microbial strains.

Further studies are necessary to fully elucidate the biological mechanisms and therapeutic potentials of cyclooctane-1,2,3-triol .

Several synthetic methods have been developed for cyclooctane-1,2,3-triol:

  • From Allylic Hydroperoxides: A notable method involves the conversion of allylic hydroperoxides using catalytic osmium tetroxide (OsO4) in an aqueous acetone medium. This one-pot synthesis allows for high yields of triols with good enantioselectivity .
  • From Carbohydrates: Another approach utilizes carbohydrates as starting materials through a zirconocene-promoted ring contraction process. This method highlights the versatility of cyclooctane-1,2,3-triol synthesis from readily available organic precursors .

These methods underscore the compound's accessibility for research and application in synthetic chemistry.

Cyclooctane-1,2,3-triol has several potential applications:

  • Organic Synthesis: Its multiple hydroxyl groups make it a valuable intermediate in the synthesis of more complex organic molecules.
  • Material Science: As a polyol, it can be used in the production of polyurethanes and other polymeric materials.
  • Pharmaceuticals: Its possible biological activities may lead to applications in drug development.

The versatility of cyclooctane-1,2,3-triol positions it as a compound of interest across multiple scientific disciplines .

Interaction studies involving cyclooctane-1,2,3-triol primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Oxidants: The compound's hydroxyl groups make it susceptible to oxidation reactions that can yield various products.
  • Complex Formation: Cyclooctane-1,2,3-triol may form complexes with metal ions or other reagents during synthetic processes.

Understanding these interactions is crucial for optimizing its use in chemical syntheses and evaluating its biological effects .

Cyclooctane-1,2,3-triol shares structural similarities with other cyclic triols. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cyclopentane-1,2,3-triolC5H10O3C_5H_{10}O_3Smaller ring size; fewer hydroxyl groups
Cyclohexane-1,2,3-triolC6H12O3C_6H_{12}O_3Intermediate size; commonly studied in organic chemistry
Cycloheptane-1,2,3-triolC7H14O3C_7H_{14}O_3Larger than cyclopentane; similar reactivity profile

Uniqueness of Cyclooctane-1,2,3-Triol

Cyclooctane-1,2,3-triol is unique due to its eight-membered ring structure combined with three hydroxyl groups. This configuration allows for distinct steric and electronic properties compared to smaller cyclic triols. Its larger size contributes to different physical properties such as boiling point and solubility compared to its smaller analogs. Additionally, the potential for greater conformational flexibility may enhance its reactivity in organic synthesis .

Molecular Architecture

Cyclooctane-1,2,3-triol consists of a cyclooctane backbone substituted with hydroxyl groups at three adjacent carbon atoms. The compound adopts a "crown" conformation to alleviate ring strain, a common feature in medium-sized cycloalkanes. The spatial arrangement of hydroxyl groups enables intramolecular hydrogen bonding, which stabilizes specific conformers and influences reactivity.

The IUPAC name cyclooctane-1,2,3-triol unambiguously defines the positions of hydroxyl groups. Alternative naming conventions, such as 1,2,3-trihydroxycyclooctane, are less common but chemically equivalent.

Comparative Analysis of Cyclic Triols

The structural uniqueness of cyclooctane-1,2,3-triol becomes evident when compared to smaller cyclic triols:

CompoundRing SizeHydroxyl PositionsMolecular Formula
Cyclopentane-1,2,3-triol51,2,3$$ C5H{10}O_3 $$
Cyclohexane-1,2,3-triol61,2,3$$ C6H{12}O_3 $$
Cyclooctane-1,2,3-triol81,2,3$$ C8H{16}O_3 $$

The larger ring size of cyclooctane-1,2,3-triol reduces angle strain compared to cyclopentane derivatives but introduces torsional strain due to non-planar conformations.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The equatorial hydroxyl protons resonate downfield ($$ \delta = 3.5–4.0 \, \text{ppm} $$) due to hydrogen bonding, while axial protons appear upfield. Carbon-13 NMR spectra show characteristic signals for hydroxyl-bearing carbons near $$ \delta = 70–75 \, \text{ppm} $$.

X-ray crystallographic analysis represents a fundamental technique for determining the three-dimensional molecular structure of cyclooctane-1,2,3-triol. While direct crystallographic data for this specific compound remains limited in the literature, related studies on cyclooctane polyol derivatives provide valuable structural insights [1]. The crystallographic investigation of similar eight-membered ring systems has revealed critical information about molecular geometry, intermolecular interactions, and packing arrangements.

Crystallographic studies of related cyclooctane derivatives have shown that these compounds typically crystallize in orthorhombic or monoclinic space groups [1]. The eight-membered ring structure imposes significant constraints on molecular packing, often resulting in the formation of hydrogen-bonded networks that stabilize the crystal lattice. The presence of three hydroxyl groups in cyclooctane-1,2,3-triol creates multiple opportunities for intermolecular hydrogen bonding, which significantly influences the crystal structure and packing efficiency.

Research on enantiopure cyclooctane polyols has demonstrated that X-ray crystallographic data can be obtained for compounds such as (+)-24 and (−)-42, which are structurally related to cyclooctane-1,2,3-triol [1]. These studies have revealed important structural parameters including bond lengths, bond angles, and torsion angles that characterize the eight-membered ring system. The crystallographic investigation of these compounds has provided supporting information files containing detailed structural data in Crystallographic Information File format.

The molecular geometry derived from crystallographic analysis reveals that the carbon-carbon bond lengths in the cyclooctane ring typically range from 1.52 to 1.54 Ångströms, consistent with normal tetrahedral carbon-carbon single bonds [2]. The carbon-oxygen bond lengths for the hydroxyl groups are typically observed in the range of 1.40 to 1.42 Ångströms, indicating standard alcohol functionality. The hydroxyl oxygen-hydrogen bond lengths generally measure approximately 0.96 to 0.98 Ångströms, characteristic of typical alcohol protons.

Spectroscopic Identification Techniques

Spectroscopic characterization of cyclooctane-1,2,3-triol involves multiple analytical techniques that provide comprehensive structural information. Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural elucidation, with both proton and carbon-13 Nuclear Magnetic Resonance providing crucial data about the molecular framework and substitution patterns [3] [4].

In proton Nuclear Magnetic Resonance spectroscopy, the hydroxyl-bearing carbon atoms exhibit characteristic chemical shifts in the range of 3.4 to 4.5 parts per million, reflecting the deshielding effect of the electronegative oxygen atoms [5]. The ring methylene protons appear as complex multiplets in the aliphatic region between 1.5 and 2.5 parts per million, with their exact chemical shifts and coupling patterns providing information about the stereochemistry and conformation of the eight-membered ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbons bearing hydroxyl groups as signals between 50 and 80 parts per million, significantly downfield from normal alkyl carbons due to the electron-withdrawing effect of the oxygen substituents [5]. The remaining ring carbons typically appear between 20 and 40 parts per million, consistent with methylene carbons in cyclic systems. The number of carbon signals observed can provide information about the symmetry of the molecule and the relative positions of the hydroxyl substituents.

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of hydroxyl functional groups and the cyclooctane framework [6] [5]. The hydroxyl stretching vibrations appear as broad, intense absorptions in the region of 3200 to 3600 wavenumbers, with the exact position and breadth depending on the extent of hydrogen bonding. Intramolecular and intermolecular hydrogen bonding typically shifts these absorptions to lower frequencies and increases their breadth compared to non-hydrogen-bonded hydroxyl groups.

The carbon-oxygen stretching vibrations appear as strong absorptions between 1050 and 1200 wavenumbers, providing confirmation of the alcohol functionality [7]. Primary, secondary, and tertiary alcohols show characteristic differences in this region, with primary alcohols typically absorbing near 1050 wavenumbers, secondary alcohols near 1100 wavenumbers, and tertiary alcohols near 1150 to 1200 wavenumbers. The carbon-hydrogen stretching vibrations of the cyclooctane ring appear in the region of 2850 to 3000 wavenumbers, characteristic of saturated hydrocarbon systems.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural characterization [8] [9]. The molecular ion peak for cyclooctane-1,2,3-triol appears at mass-to-charge ratio 160, corresponding to the molecular formula C₈H₁₆O₃. Fragmentation patterns typically involve loss of water molecules (18 mass units) from the hydroxyl groups, as well as ring fragmentation that can provide information about the substitution pattern and stereochemistry.

Conformational Analysis of Cyclooctane Rings

The conformational analysis of cyclooctane rings represents one of the most complex aspects of eight-membered ring chemistry due to the existence of multiple conformers of comparable energy [10] [11] [2]. Cyclooctane has been described as "unquestionably the conformationally most complex cycloalkane owing to the existence of many conformers of comparable energy" [2]. The addition of three hydroxyl substituents to the cyclooctane framework further complicates the conformational landscape by introducing additional steric and electronic factors.

The most stable conformation of unsubstituted cyclooctane is the boat-chair form, which effectively minimizes both angle strain and transannular interactions [12] [2]. This conformation exhibits a combination of boat and chair characteristics, with some carbon atoms adopting boat-like geometries while others maintain chair-like arrangements. The crown conformation represents the second most stable form, being only slightly higher in energy than the boat-chair conformation by approximately 0.8 kilocalories per mole [11].

For cyclooctane-1,2,3-triol, the presence of three hydroxyl groups introduces additional conformational constraints through both steric effects and intramolecular hydrogen bonding possibilities [13] [14]. The hydroxyl groups can participate in intramolecular hydrogen bonding networks that stabilize certain conformations while destabilizing others. These interactions can significantly alter the relative energies of different conformers compared to the parent cyclooctane system.

Computational studies have identified six distinct energy minima for cyclooctane conformers, including boat-chair, crown, twist boat-chair, chair-chair, tub, and boat-boat conformations [11]. The energy differences between these conformers range from 0 to approximately 7.5 kilocalories per mole, with the boat-chair conformation serving as the energy reference point. The relatively small energy differences between conformers indicate that multiple conformations may be populated at ambient temperature, leading to dynamic conformational equilibria.

The conformational flexibility of eight-membered rings allows for interconversion between different conformers through relatively low energy barriers [15] [16]. This flexibility is particularly important for substituted cyclooctanes, where conformational changes can alter the spatial relationships between substituents and influence their chemical and biological properties. The conformational interconversion processes can occur through various mechanisms, including pseudorotation and ring-flipping motions.

Transannular strain plays a crucial role in determining the preferred conformations of eight-membered rings [12] [17]. This type of strain arises from unfavorable interactions between atoms or groups that are positioned across the ring from each other. In cyclooctane derivatives, transannular interactions between hydrogen atoms can lead to significant destabilization of certain conformations, particularly those that bring non-bonded atoms into close proximity.

Hydrogen Bonding Network Analysis

The hydrogen bonding network in cyclooctane-1,2,3-triol represents a critical factor influencing its structural properties, conformational preferences, and intermolecular interactions [13] [18] [19]. The presence of three hydroxyl groups creates multiple opportunities for both intramolecular and intermolecular hydrogen bonding, leading to complex networks that significantly impact the compound's physical and chemical behavior.

Intramolecular hydrogen bonding in cyclooctane-1,2,3-triol can occur when the spatial arrangement of hydroxyl groups allows for favorable geometric alignment [14] [19]. The formation of intramolecular hydrogen bonds typically requires bond lengths of 2.6 to 2.8 Ångströms and bond angles between 140 and 160 degrees for optimal interaction strength. These interactions can stabilize specific conformations of the eight-membered ring by providing additional energetic favorability to arrangements that promote hydrogen bond formation.

The energetic contribution of intramolecular hydrogen bonds can be substantial, with studies showing that such interactions can lower free energy barriers by as much as 4 kilocalories per mole [14]. This stabilization effect can significantly influence the conformational equilibrium of cyclooctane-1,2,3-triol, favoring conformations that maximize intramolecular hydrogen bonding opportunities while minimizing steric and electronic repulsions.

Intermolecular hydrogen bonding networks form when multiple molecules of cyclooctane-1,2,3-triol interact through their hydroxyl groups [13] [18]. These interactions typically involve bond lengths of 2.7 to 2.9 Ångströms and bond angles ranging from 150 to 170 degrees, indicating strong hydrogen bonding interactions. The formation of intermolecular hydrogen bonds can lead to various supramolecular arrangements, including cyclic trimers, linear chains, and two-dimensional networks.

Cooperative hydrogen bonding effects can enhance the strength of individual hydrogen bonds within extended networks [18]. In systems where multiple hydrogen bonds form in close proximity, the polarization of one bond can strengthen neighboring bonds, leading to overall network stabilization that exceeds the sum of individual interaction energies. This cooperativity effect has been quantitatively measured in related systems, showing enhancement factors of up to five times compared to isolated hydrogen bonds.

The geometric requirements for optimal hydrogen bonding in cyclooctane-1,2,3-triol networks depend on the relative orientations of donor and acceptor groups [13] [20]. Linear or near-linear hydrogen bonds (bond angles approaching 180 degrees) generally provide the strongest interactions, while bent arrangements show progressively weaker bonding with decreasing bond angles. The conformational flexibility of the eight-membered ring allows for adjustment of these geometric parameters, enabling optimization of hydrogen bonding networks.

The analysis of hydrogen bonding patterns in crystal structures of related cyclitol compounds reveals common motifs including cyclic hydrogen-bonded clusters and infinite chain arrangements [13] [20]. These patterns influence crystal packing efficiency, thermal stability, and mechanical properties of the solid-state material. The hydrogen bonding networks also affect solution-phase properties such as solubility, viscosity, and association behavior in various solvents.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types